molecular formula C10H14ClNO B1287044 3-Phenylmorpholine hydrochloride CAS No. 1093307-44-8

3-Phenylmorpholine hydrochloride

Cat. No. B1287044
CAS RN: 1093307-44-8
M. Wt: 199.68 g/mol
InChI Key: BZPHPXWWVHPSOP-UHFFFAOYSA-N
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Description

3-Phenylmorpholine hydrochloride is a chemical compound that has been studied for its potential applications in various fields of chemistry and pharmacology. It is related to a class of compounds that exhibit a range of biological activities, including interactions with dopaminergic and serotonergic receptors, as well as potential antitumor properties .

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions, including aminomethylation, cyclization, and reduction processes. For instance, the synthesis of tertiary aminoalkanol hydrochlorides, which are structurally related to this compound, has been achieved by reacting amino ketones with Grignard reagents followed by acidification to form the hydrochloride salts . Another related compound, 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, was synthesized using a process involving amine cyclization, reduction, and acidification, highlighting the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques, including IR, NMR, and MS spectra. These methods provide detailed information about the molecular conformation and the presence of specific functional groups. For example, the absence of a carbonyl stretching band in the IR spectra indicates the conversion of ketones to alcohols in the synthesized compounds . Additionally, the molecular structures of some compounds have been confirmed by single crystal X-ray diffraction, which provides precise information about the three-dimensional arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of this compound and related compounds can be inferred from their interactions with various reagents. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to the formation of novel spiro-linked and imidazoline derivatives, showcasing the potential for creating diverse chemical structures . Similarly, the reaction of N-confused porphyrin with phosphite in the presence of acetic acid results in the formation of phosphonated derivatives, demonstrating the ability of these compounds to undergo functional group transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are characterized by their spectroscopic data, molecular conformation, and electronic properties. Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to predict properties like dipole moment, polarizability, and hyperpolarizability, which are indicative of the nonlinear optical potential of these compounds . The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have also been calculated to understand the stability and reactivity of these molecules at different temperatures .

Scientific Research Applications

1. Chemical Synthesis and Characterization

  • Synthesis and Analytical Characterization : Studies have demonstrated the synthesis and extensive analytical characterization of phenmetrazine analogs, including phenylmorpholine derivatives. These compounds are designed to explore treatment options in areas such as obesity and drug dependence (McLaughlin et al., 2017) (McLaughlin et al., 2017).

2. Potential Antidepressant Activity

  • Antidepressant Properties : Research on 2-Aryl-3-methyl-5-phenylmorpholine compounds, synthesized via specific chemical reactions, has indicated potential antidepressant activities, as evidenced in animal tests (Xiao Xin, 2007) (Xiao Xin, 2007).

3. Binding Assays and Receptor Activity

  • Receptor Affinity Studies : Some substituted 3-phenylmorpholines have been tested for their binding affinity to D-2 dopaminergic and serotonergic receptors. These studies help in understanding the interaction of such compounds with neurological receptors (Perrone et al., 1992) (Perrone et al., 1992).

4. DNA Binding and Antimicrobial Activity

  • Bioactive Compounds Synthesis : Research on N-phenylmorpholine derivatives linked with thiazole or formazan moieties shows potential in DNA binding and antimicrobial activities, indicating their use in developing new therapeutic agents (Farghaly et al., 2020) (Farghaly et al., 2020).

5. Catalytic Applications

  • Catalysis in Organic Reactions : Studies have explored the use of phenylmorpholine derivatives in catalyzing certain organic reactions, demonstrating their potential as catalysts in chemical synthesis (Bennett et al., 2008) (Bennett et al., 2008).

Safety and Hazards

3-Phenylmorpholine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mechanism of Action

Mode of Action:

While the exact targets remain elusive, we can discuss its general mode of action. As a sympathomimetic drug, 3-Phenylmorpholine hydrochloride likely interacts with adrenergic receptors on effector cells. It mimics various actions of the sympathetic nervous system, including increased heart rate, myocardial contractility, and renin release via beta-1 receptors .

Biochemical Analysis

Biochemical Properties

3-Phenylmorpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The interaction between this compound and MAO enzymes can lead to the inhibition of these enzymes, affecting the levels of neurotransmitters in the brain . Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular function. Its impact on cellular metabolism includes the modulation of metabolic enzymes and pathways, which can influence the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to MAO enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of neurotransmitters . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. These molecular interactions contribute to the overall biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The degradation products can also influence cellular function, leading to potential long-term effects. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular activity and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of neurotransmitter levels and improved cognitive function . At higher doses, this compound can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, this compound can modulate metabolic flux and metabolite levels, contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also determined by factors such as blood flow and tissue permeability, affecting its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules, contributing to its overall biochemical and cellular effects.

properties

IUPAC Name

3-phenylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPHPXWWVHPSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590004
Record name 3-Phenylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093307-44-8
Record name 3-Phenylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1093307-44-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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